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Compound of Interest

Compound Name: Hydrobenzoin

Cat. No.: B1198784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
hydrobenzoin, a key organic compound with applications in synthesis and materials science.
This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for hydrobenzoin. It is important to
note that hydrobenzoin exists as stereoisomers (meso, (+)- and (-)-enantiomers). The data
presented here is primarily for the meso- and the racemic (+/-) forms, as commonly reported in
the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (+/-)-Hydrobenzoin

Chemical Shift (8) ppm Multiplicity Assignment

~7.1-7.3 Multiplet Aromatic protons (Ar-H)
4.58 Doublet Methine protons (CH-OH)
5.37 Doublet Hydroxyl protons (OH)
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Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for meso-Hydrobenzoin[1][2]

Chemical Shift (d) ppm Assignment

142.21 Quaternary aromatic carbon (C-ipso)
127.15 Aromatic carbon (C-ortho/meta)
127.06 Aromatic carbon (C-ortho/meta)
126.57 Aromatic carbon (C-para)

77.62 Methine carbon (CH-OH)[1]

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Hydrobenzoin[3][4][5]

Wavenumber (cm—?) Vibrational Mode Functional Group
3200-3600 (broad) O-H stretch Alcohol (-OH)[3][4][5]
3000-3100 C-H stretch Aromatic (Ar-H)[3][4][5]
1500-1600 C=C stretch Aromatic ring[3]

~1450 & ~1490 C=C stretch Aromatic ring

~1060 C-O stretch Alcohol (-C-O)

~700 & ~750 C-H bend (out-of-plane) Monosubstituted benzene

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Peaks for (+/-)-Hydrobenzoin (Electron lonization)[6]
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miz Relative Intensity (%) Proposed Fragment lon
214 <5 [M]* (Molecular lon)

108 100 [C7HsO]*

107 95 [C7H70]* (benzoyl cation)
79 50 [CeH7]*

77 30 [CeHs]* (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Sample Preparation and Acquisition:

o Sample Preparation: Weigh approximately 10-20 mg of hydrobenzoin for tH NMR or 50-100
mg for 13C NMR and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de).

o Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.
e Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o

Set the spectral width to cover the range of approximately 0-10 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o

[¢]

Reference the spectrum to the residual solvent peak of DMSO-ds at 2.50 ppm.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1198784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the range of approximately 0-160 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Solid-State IR Spectrum Acquisition (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of dry hydrobenzoin with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

» Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

 Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR)
spectrometer.

e Acquisition:
o Collect a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and collect the sample spectrum.

o Typically, scan the range from 4000 to 400 cm™1.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum Acquisition:

e Sample Introduction: Introduce a small amount of hydrobenzoin into the mass
spectrometer, typically via a direct insertion probe or by gas chromatography if coupled.
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« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
compound like hydrobenzoin.
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Caption: Workflow for Spectroscopic Analysis of Hydrobenzoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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